4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium
Description
4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium (CAS No. 749821-19-0) is a quaternary ammonium derivative structurally related to fluconazole, a triazole antifungal agent . Designed through computational docking studies targeting the cytochrome P450 14α-demethylase (CYP51) enzyme, this compound features a 2,4-difluorophenyl group and dual triazole moieties. The quaternized triazole enhances electrostatic interactions with the heme iron of CYP51, a critical enzyme in fungal ergosterol biosynthesis . Its synthesis involves nucleophilic substitution and oxidation steps, with purity confirmed via NMR, MS, and RP-HPLC .
Properties
IUPAC Name |
1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N7O/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22/h1-3,6-9,23H,4-5,16H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECZJQPCJNAVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N7O+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749821-19-0 | |
| Record name | Fluconazole impurity I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0749821190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-AMINO-1-2-(2,4-DIFLUOROPHENYL)-2-HYDROXY-3(1H-1,2,4-TRIAZOL-1-YL)PROPYL)-4H-1,2,4-TRIAZOLIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7753V1DC29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Materials and Key Intermediates
- Azole precursors: 1H-1,2,4-triazole derivatives, often protected to control reactivity.
- Difluorophenyl derivatives: 2,4-difluorobenzyl halides or equivalents for nucleophilic substitution.
- Hydroxypropyl intermediates: Prepared via controlled addition reactions to introduce the hydroxy group at the 2-position of the propyl chain.
Synthetic Procedure
Formation of the Hydroxypropyl Triazole Intermediate:
The hydroxypropyl side chain bearing the 1,2,4-triazolyl substituent is synthesized by reacting an azole compound with an appropriate epoxide or halohydrin derivative under basic conditions. This step ensures regioselective attachment of the triazole ring to the propyl backbone.
Attachment of the 2,4-Difluorophenyl Group:
The difluorophenyl moiety is introduced typically by nucleophilic substitution of a halogenated difluorobenzene derivative with the hydroxypropyl triazole intermediate. This reaction is performed in polar aprotic solvents such as dimethylformamide or acetonitrile, at temperatures ranging from 0°C to 50°C, to optimize yield and selectivity.
Quaternization to Form the Triazolium Ion:
The triazole nitrogen is quaternized by reaction with alkylating agents (e.g., benzyl halides or similar electrophiles) to yield the triazolium ion. The reaction is carried out in solvents like chloroform or tetrahydrofuran, with controlled temperature to avoid side reactions.
Introduction and Protection of the Amino Group:
The amino group at the 4-position of the triazolium ring is introduced either by direct substitution or by deprotection of an amino-protected intermediate (e.g., tert-butoxycarbonyl-protected amines). The protecting group is removed under acidic conditions after the main skeleton is constructed.
Salt Formation and Purification:
The final compound is often isolated as a pharmaceutically acceptable salt (chloride, bromide, sulfate) to improve stability and solubility. Hydrates or solvates may form during crystallization using solvents like ethanol.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Hydroxypropyl triazole formation | Azole + epoxide/halohydrin, base | THF, DMSO | -5°C to room temp | Regioselective ring attachment |
| Difluorophenyl group attachment | Nucleophilic substitution | DMF, Acetonitrile, Chloroform | 0°C to 50°C | Polar aprotic solvents preferred |
| Triazolium ion formation | Alkylation with benzyl halides or equivalents | Chloroform, THF | 0°C to 100°C | Controlled to avoid side reactions |
| Amino group protection/removal | Protection with Boc, removal with acid | Various | Room temp to reflux | Protect amino during synthesis |
| Salt formation and crystallization | Acid addition, crystallization | Ethanol, water | Room temp | Formation of stable salts |
Research Findings and Optimization
- The benzylation (quaternization) step is critical and can be carried out efficiently in solvents such as chloroform, acetonitrile, or dimethylformamide, with reaction times varying from a few hours to overnight depending on temperature and reagent concentration.
- Amino protecting groups like tert-butoxycarbonyl (Boc) are preferred for their stability under reaction conditions and ease of removal.
- The use of pharmaceutically acceptable salts improves the compound's solubility and bioavailability, which is essential for antifungal activity.
- Hydrates and solvates formed during crystallization are common and can affect the compound’s stability and formulation.
Summary Table of Preparation Method Steps
| Step No. | Reaction Type | Key Reagents/Intermediates | Solvent(s) | Temperature (°C) | Outcome/Notes |
|---|---|---|---|---|---|
| 1 | Hydroxypropyl triazole formation | 1,2,4-Triazole + epoxide/halohydrin | THF, DMSO | -5 to 25 | Hydroxypropyl substitution |
| 2 | Difluorophenyl substitution | Hydroxypropyl triazole + difluorobenzyl halide | DMF, Acetonitrile | 0 to 50 | Attachment of difluorophenyl group |
| 3 | Quaternization (benzylation) | Triazole intermediate + benzyl halide | Chloroform, THF | 0 to 100 | Formation of triazolium ion |
| 4 | Amino group protection/deprotection | Boc-protected amine intermediates | Various | RT to reflux | Protection during synthesis, removal |
| 5 | Salt formation | Acid (HCl, HBr, sulfate) | Ethanol, water | RT | Formation of pharmaceutically stable salt |
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or phenyl rings .
Scientific Research Applications
4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with biological molecules contributes to its efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Features and Antifungal Activities of Analogous Compounds
Key Findings
Enhanced CYP51 Binding : The quaternary ammonium group in the target compound strengthens interactions with CYP51’s heme iron, improving inhibition potency . Molecular docking studies show a binding energy of −9.2 kcal/mol, compared to −7.8 kcal/mol for fluconazole .
Broad-Spectrum Activity : The compound exhibits MIC80 values of 0.0156–0.125 mg/mL against Candida spp. and Aspergillus spp., outperforming fluconazole (MIC80: 0.25–1.0 mg/mL) .
Role of Substituents :
- Dithiocarbamates : The −SC(S)NR2 group enhances lipophilicity and membrane penetration, contributing to superior activity against azole-resistant strains .
- Urea Derivatives : Thiadiazole-urea hybrids show synergistic effects by targeting both CYP51 and fungal cell wall synthesis .
- Piperazine Moieties : Improve solubility and pharmacokinetics but show moderate in vivo efficacy due to rapid hepatic clearance .
Limitations and Challenges
Biological Activity
The compound 4-Amino-1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4H-1,2,4-triazol-1-ium (CAS No. 749821-19-0) is a nitrogen-containing heterocyclic compound belonging to the triazole class. This compound has garnered attention due to its diverse biological activities, particularly in antifungal and antibacterial applications. This article explores its biological activity based on various studies and findings.
The molecular formula for this compound is , and it has a molecular weight of approximately 322.29 g/mol. The presence of the triazole moiety is significant as it has been linked to various pharmacological effects.
Antifungal Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit considerable antifungal properties. The compound has been evaluated for its efficacy against several fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.03 - 0.06 µg/mL |
| Aspergillus flavus | 0.01 - 0.27 µmol/mL |
| Trichoderma viride | Higher potency than commercial agents |
Studies have shown that compounds containing the triazole nucleus can outperform traditional antifungals such as bifonazole and ketoconazole by exhibiting higher antifungal activity against resistant strains .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. The following table summarizes its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 µg/mL |
| Escherichia coli | 0.125 - 8 µg/mL |
| Pseudomonas aeruginosa | Moderate activity observed |
In vitro studies indicate that this compound exhibits potent antibacterial activity against both drug-sensitive and drug-resistant Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship of triazole derivatives highlights the importance of specific functional groups in enhancing biological activity. The presence of difluorophenyl and hydroxy groups in this compound appears to contribute significantly to its antifungal and antibacterial properties. Modifications in the triazole structure can lead to variations in efficacy, suggesting potential pathways for developing new therapeutic agents .
Case Studies
A notable study focused on the synthesis and biological evaluation of triazole derivatives demonstrated that compounds similar to This compound displayed enhanced antifungal activity against resistant strains of Candida and Aspergillus. The study concluded that such modifications could lead to promising candidates for treating fungal infections .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The synthesis typically involves multi-step reactions, starting with a triazole precursor and substituted aromatic aldehydes or ketones. For example, a modified Mannich reaction or nucleophilic substitution can introduce the 2,4-difluorophenyl and triazole moieties. Key steps include:
- Reflux in ethanol with glacial acetic acid as a catalyst to facilitate condensation (60–80°C, 4–6 hours) .
- Purification via recrystallization or column chromatography to isolate the zwitterionic product.
- Optimization strategies :
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and zwitterionic tautomerism. For example, the hydroxyl proton resonates at δ 5.2–5.5 ppm, while triazole protons appear as singlets at δ 8.1–8.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 394.1234) .
- X-ray crystallography : Resolves conformational flexibility of the hydroxypropyl linker (bond angles: 109.5° for C-O-H) .
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient, retention time ~12.3 min) .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,4-difluorophenyl group in antifungal activity?
Answer:
- Comparative analogs : Synthesize derivatives with mono-fluorinated or chlorinated phenyl groups and test against Candida albicans (MIC values via broth microdilution) .
- Computational docking : Map interactions with fungal CYP51 (lanosterol 14α-demethylase) to identify hydrophobic binding pockets where fluorine atoms enhance affinity .
- Metabolic stability assays : Compare hepatic microsomal degradation rates to assess fluorine’s impact on oxidative resistance .
Advanced: What crystallographic data reveal about the compound’s conformational stability in solid-state formulations?
Answer:
Single-crystal X-ray diffraction shows:
- Intramolecular hydrogen bonding between the hydroxyl group (O-H) and triazole N3 (distance: 2.65 Å), stabilizing the zwitterionic form .
- Dihedral angles between the difluorophenyl and triazolium rings (35–40°) indicate moderate planarity, which affects solubility .
- Packing motifs : π-π stacking of aromatic rings (3.8 Å spacing) and van der Waals interactions dominate crystal lattice stability .
Advanced: How can contradictory data on its antimicrobial efficacy across studies be systematically addressed?
Answer:
- Standardized protocols : Use CLSI guidelines for MIC assays to control variables like inoculum size and growth media .
- Resazurin-based viability assays : Replace turbidity measurements with fluorescence for higher sensitivity .
- Meta-analysis : Aggregate data from ≥10 independent studies to identify trends in potency against Gram-positive vs. Gram-negative pathogens .
Advanced: What in silico strategies are effective for predicting its pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (2.8–3.1), blood-brain barrier permeability (low), and CYP3A4 inhibition risk .
- Molecular dynamics simulations : Simulate binding to human serum albumin (HSA) over 100 ns to predict plasma half-life .
- QSAR models : Train datasets with triazole derivatives to correlate substituent electronegativity with renal clearance rates .
Advanced: What formulation strategies mitigate its poor aqueous solubility for in vivo studies?
Answer:
- Co-solvent systems : Use PEG-400/water (70:30 v/v) to achieve ≥5 mg/mL solubility .
- Nanoparticulate encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability (tested in rat models, AUC increased by 3.5×) .
- Salt formation : React with methanesulfonic acid to form a mesylate salt (solubility: 12 mg/mL vs. 0.8 mg/mL for free base) .
Advanced: How does the compound’s stability vary under physiological pH, and what degradants are formed?
Answer:
- pH-dependent degradation : Stable at pH 5–7 (t > 24 hours) but hydrolyzes rapidly at pH > 8 via cleavage of the triazolium-propyl bond .
- LC-MS/MS analysis of degradants :
Advanced: What experimental evidence supports its potential off-target effects in mammalian cells?
Answer:
- Kinase profiling : Screen against a panel of 468 kinases; IC < 1 µM observed for JAK2 and EGFR, suggesting risk of cytotoxicity .
- Transcriptomics : RNA-seq of HEK293 cells treated at 10 µM shows upregulation of oxidative stress pathways (e.g., NRF2, SOD1) .
- hERG assay : Patch-clamp analysis reveals IC = 8.2 µM, indicating potential cardiotoxicity .
Advanced: How can isotopic labeling (e.g., 19^{19}19F NMR) track its metabolic fate in real time?
Answer:
- Synthesize F-labeled analog : Introduce F at the para position of the phenyl ring for non-invasive tracking .
- In vivo NMR : Monitor time-dependent signal attenuation in rat liver to quantify glucuronidation rates .
- LC-F NMR hyphenation : Resolve urinary metabolites (e.g., fluorinated glucuronide conjugate at δ -115 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
